3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinazolinone core.
Attachment of the Thiophene Moiety: The thiophene group is often introduced through an acylation reaction, where thiophene-3-acetic acid or its derivatives react with the piperidine-quinazolinone intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The piperidine ring can undergo substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenated reagents and bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted piperidine-quinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of quinazolinone derivatives in various chemical reactions.
Biology
Biologically, 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may have applications in treating diseases such as cancer, neurological disorders, or infectious diseases due to its ability to interact with specific biological targets.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(1-(2-(thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.
Piperidine Derivatives: Compounds like 1-benzylpiperidine and 1-phenylpiperidine have the piperidine ring but lack the quinazolinone and thiophene moieties.
Thiophene Derivatives: Thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde are simpler thiophene derivatives without the complex structure of the target compound.
Uniqueness
3-(1-(2-(Thiophen-3-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its combination of a quinazolinone core, a piperidine ring, and a thiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-(2-thiophen-3-ylacetyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(10-14-7-9-25-12-14)21-8-3-4-15(11-21)22-13-20-17-6-2-1-5-16(17)19(22)24/h1-2,5-7,9,12-13,15H,3-4,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPTHXZTZDFZALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CSC=C2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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